1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 4-position and a hexyl group at the 3-position of the thiophene ring, along with a heptanone chain at the 1-position. The molecular formula of this compound is C17H27OSBr, and it has a molecular weight of 359.365 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one typically involves the bromination of 3-hexylthiophene followed by a coupling reaction with a heptanone derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction is often facilitated by a palladium or nickel catalyst under conditions such as Suzuki-Miyaura or Stille coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents at the 4-position.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA .
Vergleich Mit ähnlichen Verbindungen
3-Hexylthiophene: Lacks the bromo and heptanone groups, making it less reactive.
4-Bromo-3-hexylthiophene: Similar structure but without the heptanone chain.
2,5-Dibromo-3-hexylthiophene: Contains two bromo groups, increasing its reactivity in coupling reactions.
Uniqueness: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is unique due to the combination of the bromo group, hexyl chain, and heptanone moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
880088-83-5 |
---|---|
Molekularformel |
C17H27BrOS |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-(4-bromo-3-hexylthiophen-2-yl)heptan-1-one |
InChI |
InChI=1S/C17H27BrOS/c1-3-5-7-9-11-14-15(18)13-20-17(14)16(19)12-10-8-6-4-2/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
XQKUDEYNIFQYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC=C1Br)C(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.